molecular formula C8H13N3O B1501773 2-(2-Methoxyethyl)-6-methylpyrimidin-4-amine CAS No. 3120-36-3

2-(2-Methoxyethyl)-6-methylpyrimidin-4-amine

Cat. No.: B1501773
CAS No.: 3120-36-3
M. Wt: 167.21 g/mol
InChI Key: VZTVSUKTMWSTOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(2-Methoxyethyl)-6-methylpyrimidin-4-amine” is a complex organic compound. The “2-Methoxyethyl” part suggests the presence of a methoxyethyl group in the molecule .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, related compounds such as 2’-O-MOE-purine derivatives have been synthesized using alkylation of adenosine and 2-aminoadenosine .

Future Directions

While specific future directions for “2-(2-Methoxyethyl)-6-methylpyrimidin-4-amine” are not available, Poly (2-methoxyethyl acrylate) (PMEA) is being studied for its potential in the construction of artificial small-diameter blood vessels .

Properties

IUPAC Name

2-(2-methoxyethyl)-6-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-6-5-7(9)11-8(10-6)3-4-12-2/h5H,3-4H2,1-2H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZTVSUKTMWSTOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CCOC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90695863
Record name 2-(2-Methoxyethyl)-6-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3120-36-3
Record name 2-(2-Methoxyethyl)-6-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Methoxyethyl)-6-methylpyrimidin-4-amine
Reactant of Route 2
2-(2-Methoxyethyl)-6-methylpyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
2-(2-Methoxyethyl)-6-methylpyrimidin-4-amine
Reactant of Route 4
2-(2-Methoxyethyl)-6-methylpyrimidin-4-amine
Reactant of Route 5
2-(2-Methoxyethyl)-6-methylpyrimidin-4-amine
Reactant of Route 6
2-(2-Methoxyethyl)-6-methylpyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.